

A-Z Guide to the Structural Elucidation of Demethylmurrayanine: A-Z Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Demethylmurrayanine

CAS No.: 123497-84-7

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This technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the structural elucidation of **demethylmurrayanine**, a carbazole alkaloid.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering in-depth, field-proven insights into the processes involved.

Introduction: The Significance of Structural Elucidation

The precise determination of a molecule's chemical structure is a cornerstone of drug discovery and development.[4] It allows for the establishment of purity, the assignment of biological activity to a specific chemical entity, and provides the foundation for structure-activity relationship (SAR) studies.[4] **Demethylmurrayanine**, a member of the carbazole alkaloid family, has garnered interest for its potential biological activities.[5] Carbazole alkaloids are known to possess a range of properties, including anti-inflammatory, antimicrobial, and cytotoxic activities.[1][3] The elucidation of **demethylmurrayanine**'s structure is, therefore, a critical step in harnessing its therapeutic potential.

Part 1: Isolation of Demethylmurrayanine from *Clausena anisata*

Demethylmurrayanine can be isolated from various parts of the plant *Clausena anisata* (Willd.) Hook.f. ex Benth., a member of the Rutaceae family.[6] This plant has a history of use in traditional medicine for treating a variety of ailments.[7][8]

Rationale for Extraction and Chromatographic Separation

The choice of extraction solvent and chromatographic techniques is paramount for the successful isolation of the target compound. A solvent system is selected based on the polarity of the target molecule to maximize the yield from the plant material. Subsequent chromatographic steps are designed to separate the compound of interest from a complex mixture of other phytochemicals.

Experimental Protocol: Isolation and Purification

- **Extraction:** Air-dried and powdered plant material (e.g., stem bark, roots) of *Clausena anisata* is subjected to extraction with a suitable solvent, such as acetone or a mixture of hexane and ethyl acetate.[6][8][9]
- **Solvent-Solvent Partitioning:** The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., n-hexane, chloroform, ethyl acetate, and water) to achieve a preliminary separation of compounds based on their polarity.[8]
- **Column Chromatography:** The fraction containing the target compound is subjected to open column chromatography over silica gel.[8] The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.
- **Further Purification:** Fractions showing similar profiles on thin-layer chromatography (TLC) are pooled and may require further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure **demethylmurrayanine**.

Part 2: Spectroscopic Analysis and Structure

Determination

Once a pure sample of **demethylmurrayanine** is obtained, a suite of spectroscopic techniques is employed to piece together its molecular structure.

Mass Spectrometry (MS): Determining the Molecular Formula

High-Resolution Mass Spectrometry (HR-MS) is the first port of call to determine the precise molecular weight and, consequently, the molecular formula of the isolated compound.

- Insight: For **demethylmurrayanine**, HR-MS analysis reveals a molecular weight of approximately 211.22 g/mol, corresponding to the molecular formula $C_{13}H_9NO_2$.^[5] This information is crucial as it provides the elemental composition and the degree of unsaturation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Identifying Functional Groups and Chromophores

- IR Spectroscopy: This technique helps in the identification of key functional groups. The IR spectrum of **demethylmurrayanine** would be expected to show characteristic absorption bands for an N-H group (from the carbazole ring), a hydroxyl (-OH) group, and a carbonyl (C=O) group of an aldehyde.
- UV-Vis Spectroscopy: The UV spectrum provides information about the electronic transitions within the molecule, which is indicative of the carbazole chromophore. Carbazole alkaloids typically exhibit characteristic absorption maxima.^[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of a molecule.^[11] A combination of 1D (1H , ^{13}C) and 2D (COSY, HSQC, HMBC)

NMR experiments is utilized.

A few milligrams of purified **demethylmurrayanine** are dissolved in a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), and transferred to a 5 mm NMR tube.[\[11\]](#)[\[12\]](#)

The ^1H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (TMS).[\[12\]](#)[\[13\]](#)

The ^{13}C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.[\[14\]](#)[\[15\]](#) Coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, it allows for the differentiation between CH_3 , CH_2 , CH , and quaternary carbons.

2D NMR experiments are essential for establishing the connectivity between atoms within the molecule.

- COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two to three bonds.[\[16\]](#) This is instrumental in piecing together fragments of the molecule by identifying neighboring protons.
- HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (^1JCH coupling).[\[17\]](#) This allows for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.
- HMBC (Heteronuclear Multiple Bond Correlation): This is arguably one of the most informative experiments for structural elucidation. The HMBC spectrum shows correlations between protons and carbons over two to three bonds (^2JCH and ^3JCH).[\[16\]](#)[\[17\]](#)[\[18\]](#) These long-range correlations are critical for connecting the molecular fragments established from COSY and for placing quaternary carbons and heteroatoms within the structure.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Putting It All Together: The Structure of Demethylmurrayanine

By meticulously analyzing the data from all the spectroscopic techniques, the structure of **demethylmurrayanine** is elucidated as 1-hydroxy-9H-carbazole-3-carbaldehyde.[\[5\]](#)

Data Summary Table

Spectroscopic Data	Interpretation
HR-MS	Molecular Formula: C ₁₃ H ₉ NO ₂
IR	Presence of N-H, O-H, and C=O (aldehyde) functional groups
UV-Vis	Characteristic absorption of a carbazole skeleton
¹ H NMR	Reveals the number and environment of aromatic and substituent protons
¹³ C NMR	Shows 13 distinct carbon signals, consistent with the molecular formula
COSY	Establishes proton-proton coupling networks within the aromatic rings
HSQC	Correlates each proton to its directly attached carbon
HMBC	Provides long-range correlations to connect all fragments and confirm the substitution pattern

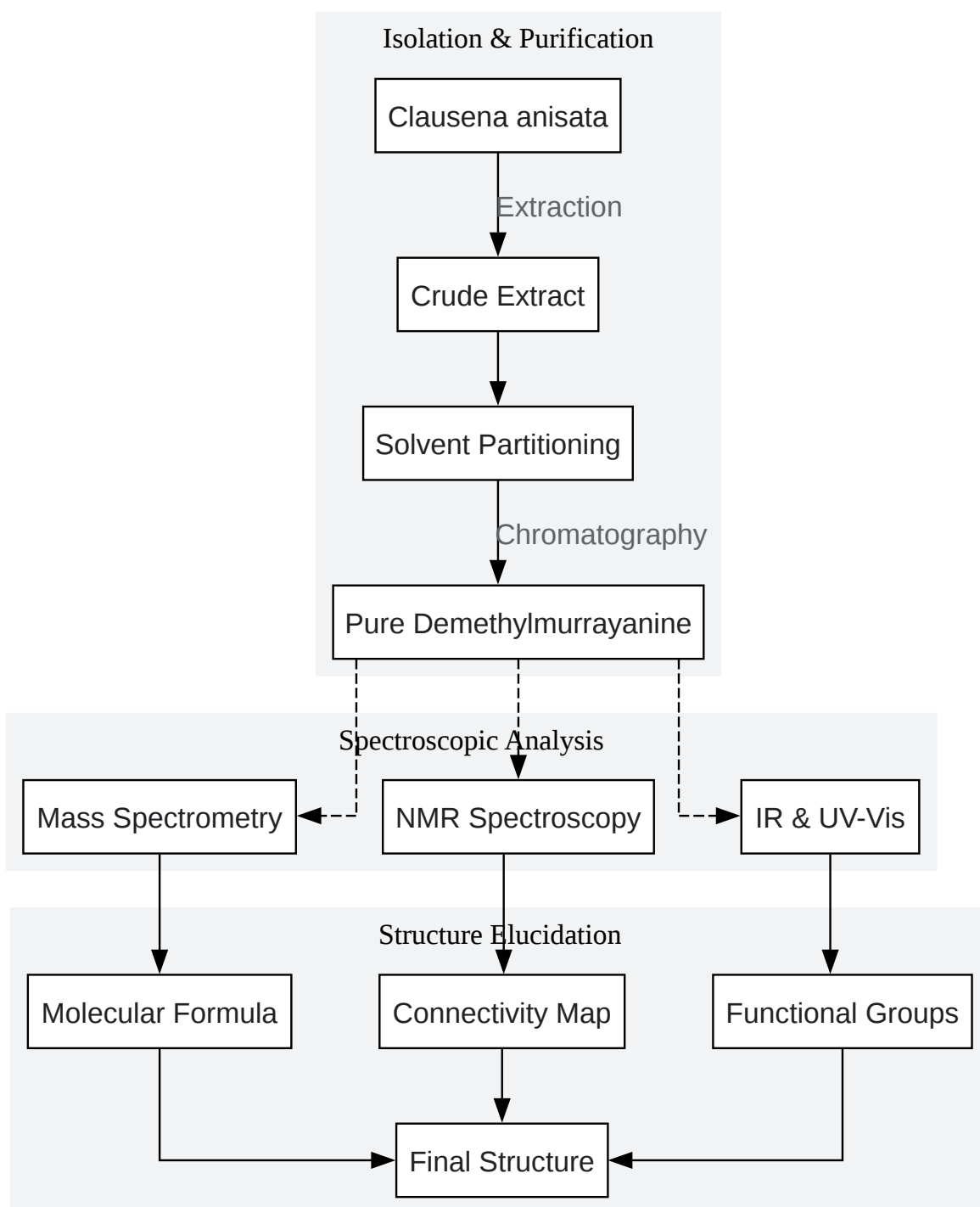
NMR Data Table for **Demethylmurrayanine**

Position	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)	Key HMBC Correlations
1	-	Quaternary C	H-2, H-9
2	Aromatic CH	Aromatic CH	C-1, C-3, C-4, C-4a
3	-	Quaternary C	H-2, H-4, Aldehyde H
4	Aromatic CH	Aromatic CH	C-2, C-3, C-4b, C-9a
4a	-	Quaternary C	H-2, H-4, H-5
4b	-	Quaternary C	H-4, H-5
5	Aromatic CH	Aromatic CH	C-4, C-4b, C-6, C-7
6	Aromatic CH	Aromatic CH	C-5, C-7, C-8
7	Aromatic CH	Aromatic CH	C-5, C-6, C-8, C-8a
8	Aromatic CH	Aromatic CH	C-6, C-7, C-8a
8a	-	Quaternary C	H-7, H-8, H-9
9	NH	-	C-1, C-8a, C-9a
9a	-	Quaternary C	H-4, H-9
Aldehyde	CHO	C=O	C-3
OH	OH	-	C-1

(Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used. This table represents the expected correlations.)

Visualizing the Elucidation Process

The following diagrams illustrate the workflow and the key correlations used to determine the structure of **demethylmurrayanine**.



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Caption: Key HMBC correlations for confirming the structure of **demethylmurrayanine**.

Conclusion

The structural elucidation of **demethylmurrayanine** is a systematic process that relies on the synergistic application of isolation techniques and a variety of spectroscopic methods. The definitive assignment of its structure as 1-hydroxy-9H-carbazole-3-carbaldehyde provides the necessary foundation for further investigation into its biological activities and potential as a therapeutic agent. This guide outlines the critical thinking and experimental design that underpin the successful characterization of novel natural products.

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- [To cite this document: BenchChem. \[A-Z Guide to the Structural Elucidation of Demethylmurrayanine: A-Z Guide\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b169625/docs#a-z-guide-to-the-structural-elucidation-of-demethylmurrayanine-a-z-guide\]](#)

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